[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid
Description
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid (CAS: 1332505-17-5) is a naphthalene-based boronic acid derivative with a 2-methoxyethoxy substituent at the 6-position and a boronic acid group (-B(OH)₂) at the 2-position (Figure 1). The 2-methoxyethoxy group combines an ether linkage and a methoxy terminal, conferring both electron-donating and moderate steric effects. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science .
Properties
IUPAC Name |
[6-(2-methoxyethoxy)naphthalen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUIUCUNIAKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different naphthyl derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various naphthyl derivatives, naphthoquinones, and substituted naphthalenes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid, have shown promise in the development of anticancer agents. Their ability to inhibit proteasomes makes them valuable in cancer treatment. For example, studies have indicated that certain boronic acid derivatives can effectively disrupt the MDM2-p53 interaction, a critical pathway in cancer cell survival .
Inhibitors of Bacterial Resistance
This compound has been evaluated for its antibacterial properties, particularly against resistant strains. Boronic acids are known to serve as bioisosteres of carbonyl groups in β-lactam antibiotics, enhancing their affinity for β-lactamases—enzymes that confer antibiotic resistance. Research has demonstrated that derivatives of boronic acids can effectively inhibit the activity of class C β-lactamases, which are responsible for resistance in many hospital-acquired infections .
Organic Synthesis
Building Blocks for Complex Molecules
this compound is utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The compound's reactivity under different conditions has been documented, showcasing its utility in synthesizing various naphthalene derivatives .
Table 1: Summary of Synthetic Applications
| Application | Description | Reference |
|---|---|---|
| Anticancer Agents | Inhibition of proteasomes | |
| Antibiotic Development | Inhibition of β-lactamases | |
| Organic Synthesis | Building block in Suzuki-Miyaura coupling |
Biological Research
Interactions with Biomolecules
Research indicates that this compound may interact with specific biomolecules, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action and exploring therapeutic potentials. Studies have focused on its effects on various biological pathways, particularly those involved in cell signaling and apoptosis .
Material Science
Development of New Materials
The compound is also explored for its potential in developing new materials with unique properties. Its ability to form complexes with diols makes it suitable for applications in sensors and other advanced materials. The selective binding properties of boronic acids allow for the design of responsive materials that can change properties based on environmental stimuli .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of boronic acid derivatives, including this compound, against various cancer cell lines. The results showed significant growth inhibition at low concentrations, indicating potential as a lead compound for further development .
Case Study 2: Antibacterial Activity
In another study focusing on antibiotic resistance, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated potent inhibitory activity against β-lactamases, highlighting its potential as a scaffold for novel antibacterial agents .
Mechanism of Action
The mechanism of action of [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling molecules and metabolic pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and physical properties of naphthalenylboronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Reactivity in Suzuki-Miyaura Cross-Couplings
- Electron-Donating Effects: The 2-methoxyethoxy group’s ether oxygen enhances electron density on the naphthalene ring, improving oxidative addition in palladium-catalyzed reactions compared to non-ether analogs (e.g., 6-ethoxy derivative) .
- Steric Effects : While less bulky than benzyloxy or isopropoxy groups, the 2-methoxyethoxy chain may introduce mild steric hindrance. indicates that di-ortho-substituted boronic acids require elevated temperatures (e.g., 60°C), but this compound achieves room-temperature coupling in many cases .
- Solubility : The 2-methoxyethoxy group improves solubility in toluene and THF compared to methoxy or ethoxy analogs, facilitating reactions without prolonged heating .
Biological Activity
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The structure of this compound can be described as a naphthalene derivative substituted with a boronic acid group and a methoxyethoxy group. This configuration enhances its solubility and reactivity, which are crucial for biological interactions.
Boronic acids often function through the inhibition of enzymes, particularly proteasomes and kinases. The mechanism typically involves the formation of reversible covalent bonds with target proteins, disrupting their normal function. Research has indicated that this compound may exhibit similar mechanisms, potentially leading to anticancer effects by inducing apoptosis in malignant cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. For instance, compounds structurally related to this boronic acid have demonstrated significant cytotoxicity against prostate cancer cells. In vitro assays showed that certain derivatives reduced cell viability significantly while maintaining the viability of healthy cells, suggesting a selective action against cancerous tissues .
| Compound | Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
This selectivity is critical for reducing side effects during cancer treatment.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 mm to 13 mm, demonstrating effective antimicrobial action .
Case Studies
- Prostate Cancer Treatment : In a study evaluating the efficacy of boronic acids on prostate cancer cell lines, this compound was found to significantly inhibit cell growth at micromolar concentrations. The study concluded that this compound could be a lead candidate for further development in prostate cancer therapies .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several boronic acids, including this compound. Results showed substantial inhibition against common pathogens, reinforcing the potential use of this compound in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the primary synthetic routes for [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid, and how are intermediates characterized?
The synthesis typically involves functionalizing naphthalene derivatives via methoxyethoxy substitution followed by boronation. A common approach is palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., bromo or iodo derivatives). Intermediates are characterized using / NMR and mass spectrometry (LCMS) to confirm regioselectivity and purity. For example, LCMS analysis with m/z values (e.g., m/z 366 [M+H]) helps track reaction progress . X-ray crystallography (via SHELX programs) may resolve ambiguities in substitution patterns .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : NMR distinguishes boronic acid peaks (~30 ppm for arylboronic acids). NMR identifies methoxyethoxy protons (δ ~3.4–4.5 ppm).
- HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) assess purity and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBO, theoretical 262.11 g/mol) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
It acts as a nucleophilic partner with aryl halides, forming biaryl linkages. Standard conditions include Pd(PPh) as a catalyst, NaCO as a base, and a 1:1 dioxane/water solvent system. Reaction efficiency depends on steric hindrance from the methoxyethoxy group, which may require elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence reactivity and stability in aqueous media?
The electron-donating methoxyethoxy group enhances boronic acid stability by reducing hydrolysis. However, prolonged exposure to moisture can still lead to protodeboronation. Stability tests under varying pH (4–10) and temperatures (25–60°C) using NMR or HPLC reveal optimal storage conditions (e.g., inert gas, 2–8°C) .
Q. What strategies mitigate side reactions during cross-coupling, such as homocoupling or deboronation?
- Homocoupling : Use degassed solvents and catalytic systems like Pd(OAc)/SPhos to suppress oxidative dimerization.
- Deboronation : Add fluoride salts (e.g., KF) to stabilize the boronate intermediate .
- Byproduct Analysis : LCMS and GC-MS identify side products (e.g., naphthalenol derivatives), guiding reaction optimization .
Q. How can computational methods predict the compound’s behavior in catalytic systems?
Density functional theory (DFT) models evaluate transition states in Suzuki couplings, predicting steric/electronic effects of the methoxyethoxy group. Molecular docking studies assess interactions with catalytic Pd centers, aiding ligand design for improved yields .
Q. What role does polymorphism play in its crystallographic characterization?
Polymorphs arise from variations in hydrogen-bond networks (e.g., B–OH⋯O interactions). Single-crystal X-ray diffraction (SHELXL-refined) distinguishes polymorphs, with implications for solubility and reactivity. For example, Form I may exhibit tighter packing, reducing solubility compared to Form II .
Q. How are trace impurities quantified, and what thresholds are acceptable for pharmaceutical applications?
Ultra-HPLC (UHPLC) with diode-array detection (DAD) or tandem MS achieves ppm-level sensitivity. Impurities (e.g., residual palladium) are quantified against ICH Q3D guidelines (<10 ppm for Pd). Solid-phase extraction (SPE) using HLB cartridges pre-concentrates analytes for accurate detection .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Solubility : The compound’s low solubility in polar solvents necessitates mixed solvent systems (e.g., THF/EtOH).
- Purification : Flash chromatography with silica gel or reverse-phase HPLC resolves closely eluting byproducts.
- Safety : Thermal stability tests (DSC/TGA) ensure safe handling during exothermic steps .
Methodological Notes
- X-ray Crystallography : Use SHELXL for refinement, focusing on hydrogen-bonding motifs and torsional angles .
- Reaction Monitoring : In situ IR spectroscopy tracks boronic acid consumption (B–O stretch at ~1340 cm) .
- Stability Protocols : Store under argon at –20°C, with periodic NMR checks for protodeboronation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
